5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride
Description
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4-trien-8-one dihydrochloride is a nitrogen-rich tricyclic compound featuring a fused heterocyclic core with four nitrogen atoms and a phenyl substituent. Its dihydrochloride salt form enhances solubility and stability, a common strategy for optimizing physicochemical properties in pharmaceutical and materials science research .
Properties
IUPAC Name |
5-phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.2ClH/c20-15-11-6-7-16-9-13(11)17-14-8-12(18-19(14)15)10-4-2-1-3-5-10;;/h1-5,8,16,18H,6-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBUEORMSHXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include cyclization reactions, where the formation of the tricyclic structure is achieved through the use of specific catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
The compound 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one; dihydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one
- Molecular Formula : C₁₄H₁₃Cl₂N₅O
- Molecular Weight : 350.19 g/mol
Structure
The structure of the compound features a unique arrangement of nitrogen atoms within a tricyclic framework, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one has been investigated for its pharmacological properties. Its structural characteristics may allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds with similar tetrazole structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study found that derivatives of tetrazatricyclo compounds showed promising results in vitro against various cancer cell lines, suggesting potential for further development into anticancer agents .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.
Example: Polymer Synthesis
Researchers have explored the use of tetrazatricyclo compounds in synthesizing polymers with enhanced thermal and mechanical properties. These polymers can be used in applications ranging from aerospace to electronics due to their stability and strength .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its ability to disrupt biological processes in pests.
Research Findings
Studies have shown that similar compounds can inhibit key metabolic pathways in pests, leading to their death or reduced reproductive capacity . This suggests that 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one could be developed into an effective agricultural chemical.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrazole A | Anticancer | 15 | |
| Tetrazole B | Antiparasitic | 20 | |
| 5-Phenyl... | Potential Anticancer | TBD | Current Study |
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate to High |
| Solubility | Low |
Mechanism of Action
The mechanism of action of 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its tetrazatricyclic framework and dihydrochloride salt form. Below is a comparative analysis with structurally related tricyclic systems:
Analysis of Trends
Heteroatom Composition :
- The target compound’s four nitrogen atoms distinguish it from sulfur-containing analogs (e.g., 8-thia or 3,7-dithia derivatives), which may exhibit different electronic properties and reactivity .
- Nitrogen-rich systems like the target are often prioritized in drug discovery due to enhanced hydrogen-bonding capacity and bioavailability.
Substituent Effects :
- The phenyl group in the target compound contrasts with hydroxyphenyl or methoxyphenyl substituents in analogs, which introduce polar functional groups that alter solubility and biological activity .
Salt Forms :
- The dihydrochloride salt in the target compound likely improves aqueous solubility compared to neutral or diperchlorate salts (e.g., Co(ClO₄)₂-derived complexes) .
Research Implications and Gaps
- Empirical studies are needed to confirm these properties.
- Biological Activity : The dihydrochloride form may enhance membrane permeability, making the compound a candidate for pharmacokinetic profiling.
- Structural Diversity: Expanding the library of tetrazatricyclic derivatives with varying substituents (e.g., halogens, electron-withdrawing groups) could uncover novel bioactive or materials-relevant molecules.
Biological Activity
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one; dihydrochloride is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on the available literature.
Chemical Structure and Properties
The compound belongs to a class of tetrazatricyclo compounds characterized by their unique tricyclic structure and the presence of a phenyl group. The molecular formula and weight are crucial for understanding its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N4O |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one; dihydrochloride |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 5-phenyl derivatives similar to the target compound:
- In vitro Studies : Compounds with similar structures demonstrated significant inhibitory effects against a range of bacteria and fungi, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were notably low (e.g., 0.21 µM against Pseudomonas aeruginosa) .
Cytotoxicity
The cytotoxic effects of the compound have been assessed using various cell lines:
- MTT Assay Results : Compounds related to 5-phenyl derivatives showed varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. Some derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
Antioxidant Properties
The antioxidant capacity has been evaluated through DPPH radical scavenging assays:
- Scavenging Activity : The compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid . This suggests potential therapeutic applications in oxidative stress-related conditions.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
- Antioxidant Applications :
Q & A
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Apply Hansch analysis to correlate substituent electronic effects (σ, π parameters) with bioactivity. Use Free-Wilson models for structure-activity relationship (SAR) optimization. Incorporate pharmacokinetic predictors like LogP and topological polar surface area (TPSA) .
Methodological Validation
Q. How should researchers validate the reproducibility of synthetic protocols across laboratories?
Q. What quality control metrics are critical for ensuring batch-to-batch consistency?
- Methodological Answer : Establish acceptance criteria for purity (≥95% via HPLC), residual solvents (per ICH guidelines), and isotopic purity (via HRMS). Use near-infrared (NIR) spectroscopy for rapid in-process checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
